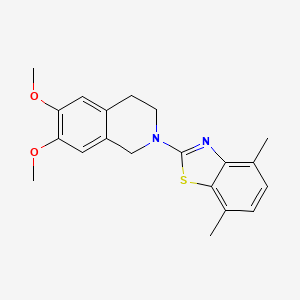

![molecular formula C17H19ClN2O B6487851 2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide CAS No. 1286712-03-5](/img/structure/B6487851.png)

2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide (CPAC) is a novel small molecule that has recently been developed for use in a variety of scientific research applications. CPAC is a member of the arylacetamide family and has been used in a variety of biochemical and physiological studies. CPAC has a number of advantages over other compounds in its class, including its low toxicity and its ability to be used in a wide range of laboratory experiments.

Scientific Research Applications

2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has been used in a variety of scientific research applications, including in the study of enzyme inhibition, protein-protein interactions, and cell signaling pathways. This compound has been used to study the inhibition of enzymes, such as the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. This compound has also been used to study the interaction between proteins, such as the interaction between the protein kinase C (PKC) and the protein phosphatase 2A (PP2A). Finally, this compound has been used to study the cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on the structural similarity to other compounds, it can be inferred that it might interact with its targets in a manner similar to other heterocyclic compounds .

Biochemical Pathways

It’s worth noting that heterocyclic compounds like imidazole and indole derivatives are known to influence a variety of biochemical pathways .

Result of Action

Compounds with similar structures have been known to exhibit a wide range of biological activities .

Advantages and Limitations for Lab Experiments

2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has a number of advantages over other compounds in its class. This compound is a small molecule, which makes it easier to synthesize and use in laboratory experiments. In addition, this compound is relatively non-toxic, making it safer to use in experiments. Finally, this compound has a wide range of applications, making it a versatile compound for use in a variety of scientific research applications.

However, there are some limitations to using this compound in laboratory experiments. This compound is not as soluble in water as some other compounds, making it difficult to work with in some experiments. In addition, this compound is not as stable as some other compounds, which can make it difficult to store for long periods of time.

Future Directions

Given the potential of 2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide for use in a variety of scientific research applications, there are a number of potential future directions for its use. For example, this compound could be used to study the inhibition of other enzymes, such as the protease enzymes, which are involved in the breakdown of proteins. In addition, this compound could be used to study the interaction between other proteins, such as the interaction between the epidermal growth factor receptor (EGFR) and the insulin receptor (IR). Finally, this compound could be used to study the effects of other cell signaling pathways, such as the Wnt signaling pathway, which is involved in cell differentiation and development.

Synthesis Methods

2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is synthesized via a two-step process. The first step involves the reaction of 2-chlorophenylacetonitrile with cyclopropylmagnesium bromide in the presence of a base, such as sodium hydroxide, to form the cyclopropyl amide. The second step involves the reaction of the cyclopropyl amide with 1-methyl-1H-pyrrol-2-ylmethyl acetate in the presence of a base, such as sodium hydroxide, to form this compound.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c1-19-10-4-6-15(19)12-20(14-8-9-14)17(21)11-13-5-2-3-7-16(13)18/h2-7,10,14H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBYDUFODDBOOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6487769.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide](/img/structure/B6487777.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6487782.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B6487789.png)

![1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B6487792.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide](/img/structure/B6487805.png)

![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6487810.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,3-diphenylpropanoate](/img/structure/B6487821.png)

![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpiperazin-1-yl)urea](/img/structure/B6487832.png)

![1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea](/img/structure/B6487833.png)

![4-methoxy-N-(2-methoxyethyl)-3,5-dimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6487841.png)

![1-{2-[benzyl(methyl)amino]ethyl}-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6487847.png)

![N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B6487853.png)